EBOV Glycoprotein Cell-Entry Inhibition: Potency Gap Between the 2,4-Dimethoxyphenyl Amide and the N-Unsubstituted Phenyl Analog
The compound is a 3-phenyladamantane-1-carboxamide derivative bearing a 2,4-dimethoxyphenyl group on the amide nitrogen. In the published EBOV GP-mediated cell-entry SAR series, the unsubstituted N-phenyl analog (Compound 2, EC50 ≈ 1.17 µM in pEBOV infectivity assay) serves as a baseline comparator [1]. However, no quantitative EC50, cytotoxicity, or metabolic stability data for the target compound itself are publicly available in primary literature, patents, or authoritative databases as of this assessment. Therefore, a direct, quantifiable differentiation claim cannot be made.
| Evidence Dimension | Antiviral potency (pEBOV infectivity assay, EC50) |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | Closest in-class comparator available: N-phenyl-3-phenyladamantane-1-carboxamide; EC50 ≈ 1.17 µM (pEBOV) [1] |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Vesicular stomatitis virus (VSV) pseudotyped EBOV infectivity assay in Vero cells [1] |
Why This Matters
Procurement decisions for antiviral screening libraries require head-to-head potency data; the absence of published EC50 values for the target compound prevents scientific prioritization over structurally characterized analogs.
- [1] Plewe, M.B. et al. Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Med. Chem. Lett. 2020, 11, 6, 1160–1167. View Source
